Product packaging for Fluo 3-AM(Cat. No.:CAS No. 121714-22-5)

Fluo 3-AM

Cat. No.: B056945
CAS No.: 121714-22-5
M. Wt: 1057.8 g/mol
InChI Key: PTPUOMXKXCCSEN-UHFFFAOYSA-N
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Description

Fluo 3-AM is a high-performance, cell-permeant acetoxymethyl (AM) ester dye widely employed for the quantitative measurement of dynamic changes in intracellular free calcium concentrations ([Ca²⁺]i) in live cells. This indicator is enzymatically hydrolyzed by intracellular esterases to Fluo-3, which is membrane-impermeant and thus trapped within the cytosol. Upon binding to Ca²⁺, Fluo-3 exhibits a significant increase in fluorescence intensity (often exceeding 100-fold) without a shift in its excitation or emission wavelength, making it exceptionally suitable for ratio-imaging techniques when used in conjunction with other dyes. The peak excitation and emission wavelengths are approximately 506 nm and 526 nm, respectively, making it compatible with standard FITC filter sets on flow cytometers, confocal microscopes, and fluorescence microplate readers. This compound is particularly valued in neurobiology, cardiology, and immunology research for studying calcium signaling in response to various stimuli, including receptor activation, neurotransmitter release, and muscle contraction. Its high selectivity for Ca²⁺ over Mg²⁺ and other divalent cations ensures reliable and specific detection. Researchers rely on this compound for its excellent sensitivity and low leakage from cells, enabling long-term kinetic studies of calcium flux, oscillations, and waves with high temporal and spatial resolution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H50Cl2N2O23 B056945 Fluo 3-AM CAS No. 121714-22-5

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46Cl2N2O21/c1-26-6-8-36(51(18-44(59)69-22-65-27(2)53)19-45(60)70-23-66-28(3)54)42(12-26)63-10-11-64-43-13-31(48-32-14-34(49)38(57)16-40(32)73-41-17-39(58)35(50)15-33(41)48)7-9-37(43)52(20-46(61)71-24-67-29(4)55)21-47(62)72-25-68-30(5)56/h6-9,12-17,57H,10-11,18-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJRSUWJSRKGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46Cl2N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583776
Record name {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1057.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121714-22-5
Record name {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Fluo 3 Am Function

Acetoxymethyl (AM) Ester Hydrolysis and Intracellular Trapping

The design of Fluo 3-AM incorporates an acetoxymethyl (AM) ester moiety, which is crucial for its delivery into living cells midsci.comwikipedia.orgwikipedia.orgnih.gov. The native Fluo-3 molecule, being a salt, is membrane-impermeant and thus cannot readily cross the cell membrane midsci.comwikipedia.org. The AM ester modification increases the hydrophobicity of Fluo-3, allowing it to passively diffuse across the intact plasma membrane of living cells revvity.commidsci.comwikipedia.org.

Once inside the cell, the AM ester groups are rapidly cleaved by non-specific intracellular esterases revvity.commidsci.comwikipedia.orgwikipedia.orgnih.gov. This hydrolysis removes the lipophilic AM groups, exposing the negatively charged carboxylate groups of the Fluo-3 molecule wikipedia.org. The de-esterified Fluo-3 then becomes membrane-impermeant, effectively trapping the dye within the intracellular compartment, primarily the cytoplasm revvity.commidsci.comwikipedia.orgwikipedia.orgnih.gov. This trapping mechanism also leads to a significant concentration of the Ca²⁺ indicator inside cells, with bath concentrations of 1-5 µM often resulting in cytosolic concentrations exceeding 100 µM.

This compound itself is essentially non-fluorescent revvity.commidsci.comnih.gov. Its calcium-sensitive fluorescence is only activated after the hydrolysis of the AM ester by intracellular esterases midsci.comnih.gov. To facilitate dye loading, especially given the relatively low water solubility of the AM ester, mild detergents such as Pluronic® F-127 are often employed as dispersing agents nih.gov. It is important to note that the de-esterified Fluo-3, once formed, may be actively effluxed from the cell by organic anion transporters, a process whose rate can increase with temperature and vary between cell types, influencing the dye's retention time nih.gov.

Calcium Ion Binding and Conformational Change Leading to Fluorescence Enhancement

Fluo-3, the active form of this compound after intracellular hydrolysis, is a fluorescent Ca²⁺ chelator. In its free ligand form, without bound calcium, Fluo-3 is practically non-fluorescent midsci.comwikipedia.org. However, upon binding to Ca²⁺ ions, Fluo-3 undergoes significant conformational changes that lead to a sharp and substantial increase in its fluorescence intensity midsci.comwikipedia.orgwikipedia.org.

This fluorescence enhancement can be dramatic, with increases reported to be 60-80 times, or even greater than 100-fold, upon Ca²⁺ binding midsci.comwikipedia.org. This property allows for high-contrast detection of intracellular Ca²⁺ fluctuations, including microscopic Ca²⁺ release events known as "calcium sparks" wikipedia.org. Fluo-3 is also noted for its insensitivity to magnesium (Mg²⁺) ions, which is crucial for specific Ca²⁺ detection in biological systems.

Spectroscopic Characteristics Pertinent to Calcium Detection

Fluo-3 possesses distinct spectroscopic characteristics that make it well-suited for calcium detection using visible light excitation.

Excitation and Emission Wavelength Maxima in Cellular Environments

Fluo-3 exhibits an absorption spectrum that is compatible with excitation by common laser sources, particularly the 488 nm argon-ion laser line midsci.comwikipedia.org. Its maximum absorption (excitation) wavelength is typically reported at 506 nm midsci.comwikipedia.orgnih.gov. Upon excitation, Fluo-3 emits fluorescence with a maximum wavelength at 525 nm or 526 nm midsci.comwikipedia.orgwikipedia.orgnih.gov. These spectral properties are similar to those of fluorescein (B123965) midsci.comwikipedia.org. A key characteristic of Fluo-3, unlike some other calcium indicators such as Fura-2 and Indo-1, is that it does not exhibit a spectral shift in its excitation or emission wavelengths upon changes in intracellular calcium concentration wikipedia.org. Instead, it shows a large change in fluorescence intensity.

Table 1: Spectroscopic Characteristics of Fluo-3 (Calcium-Saturated)

CharacteristicValue
Excitation Maximum (λEx)506 nm midsci.comwikipedia.orgnih.gov
Emission Maximum (λEm)525-526 nm midsci.comwikipedia.orgwikipedia.orgnih.gov
Compatible Laser Excitation488 nm (Argon-ion laser) midsci.comwikipedia.org

Fluorescence Intensity Increase upon Calcium Binding

As previously highlighted, Fluo-3 is characterized by a substantial increase in fluorescence intensity upon binding to Ca²⁺ midsci.comwikipedia.org. In its Ca²⁺-free state, the dye is essentially non-fluorescent midsci.com. However, when Ca²⁺ binds, the fluorescence signal can increase by 60-80 times or more than 100-fold midsci.comwikipedia.org. This large dynamic range makes Fluo-3 a highly sensitive tool for monitoring intracellular calcium transients.

Quantum Yield Considerations in Calcium-Saturated State

The quantum yield (QY) of a fluorophore is a measure of its fluorescence efficiency. For Fluo-3 in its calcium-saturated state, the fluorescence quantum yield is reported to be approximately 0.15 midsci.com. This value is determined under specific conditions, such as 22°C in a buffer containing 100 mM KCl, 10 mM MOPS at pH 7.2, and 39.8 µM free Ca²⁺. This quantum yield, coupled with the significant fluorescence intensity increase upon Ca²⁺ binding, provides high contrast for imaging applications wikipedia.org.

Calcium Binding Dynamics and Dissociation Constants (Kd)

The calcium binding dynamics of Fluo-3 are characterized by its dissociation constant (Kd), which reflects the affinity of the indicator for Ca²⁺ ions. The Kd for Fluo-3 with Ca²⁺ typically ranges from approximately 390 nM to 450 nM midsci.comnih.gov. This relatively lower affinity for Ca²⁺, compared to some other indicators, can be advantageous as it helps to alleviate issues associated with cytosolic buffering at resting Ca²⁺ levels, which are typically around 100 nM midsci.com. This characteristic makes Fluo-3 suitable for measuring higher peaks of Ca²⁺ transients.

It is important to note that the Kd value of Fluo-3 can be influenced by various environmental factors within the cellular milieu, including pH, temperature, and the presence of binding proteins midsci.com. Therefore, for precise quantitative measurements of intracellular Ca²⁺ concentrations, it is often recommended to determine the Kd in vivo under the specific experimental conditions midsci.com.

Table 2: Key Calcium Binding Parameters of Fluo-3

ParameterValueNotes
Dissociation Constant (Kd)~390 nM - 450 nM midsci.comnih.govSensitive to pH, temperature, and protein binding midsci.com
Fluorescence Increase upon Ca²⁺ Binding60-80x to >100x midsci.comwikipedia.orgFrom non-fluorescent to highly fluorescent state midsci.com

In Vitro vs. In Situ Calcium Dissociation Constant (Kd) Determination

The dissociation constant (Kd) is a fundamental measure of a fluorescent indicator's affinity for calcium. For Fluo-3, the in vitro Kd for Ca²⁺ has been estimated to be approximately 390 nM when measured at 22°C in a buffer containing 100 mM KCl and 10 mM MOPS at pH 7.2. nih.govionbiosciences.comthermofisher.com Other in vitro estimations place the Kd at around 400 nM under similar conditions (22°C, pH 7.0–7.5). psu.edufsu.edu

However, it is crucial to note that the Ca²⁺-binding and spectroscopic properties of fluorescent indicators, including Fluo-3, can vary significantly in cellular environments compared to controlled in vitro calibration solutions. interchim.frinterchim.fr Consequently, in situ calibrations of intracellular indicators typically yield Kd values that are considerably higher than their in vitro counterparts. interchim.frinterchim.frthermofisher.com In situ calibrations are commonly performed by exposing dye-loaded cells to controlled Ca²⁺ buffers in the presence of ionophores such as A-23187, 4-bromo A-23187, or ionomycin, or by using cell permeabilization agents like digitonin (B1670571) or Triton X-100 to expose the intracellular indicator to controlled extracellular Ca²⁺ levels. interchim.frinterchim.frthermofisher.com

The following table summarizes the reported in vitro dissociation constants for Fluo-3:

IndicatorIn Vitro Kd (nM)Temperature (°C)pH RangeBuffer ConditionsReference
Fluo-3390227.2100 mM KCl, 10 mM MOPS, 0-10 mM CaEGTA thermofisher.com
Fluo-3400227.0–7.5Not specified (general conditions) psu.edufsu.edu

Influence of Intracellular Environment on Calcium Affinity (e.g., pH, Viscosity, Protein Binding)

The calcium affinity of Fluo-3, as reflected by its Kd, is highly sensitive to various intracellular environmental factors. These include pH, temperature, viscosity, ionic strength, and the presence of binding proteins. nih.govpsu.edufsu.edubiotium.comchemie-brunschwig.ch These factors can significantly alter the Kd value observed in living cells compared to purified solutions. psu.edufsu.eduinterchim.frbiotium.comchemie-brunschwig.ch

Differences in the intracellular ionic strength, pH, viscosity, and the buffering capacity of cellular lipids and proteins can lead to considerable discrepancies between in vitro and in situ Kd values. biotium.comchemie-brunschwig.ch For accurate quantitative Ca²⁺ measurements, it is often recommended to measure the Kd in vivo under the specific experimental conditions, as the cellular milieu can profoundly influence the dye's behavior. nih.gov

Specificity for Calcium Over Other Divalent Cations

Fluo-3 is generally characterized by its high specificity for Ca²⁺ over other physiologically relevant divalent cations, such as magnesium (Mg²⁺). syronoptics.comionbiosciences.com This high selectivity is a key advantage for its use in studying Ca²⁺-mediated processes, as it minimizes interference from other abundant ions. syronoptics.com

However, it is important to acknowledge that BAPTA-based indicators, the structural class to which Fluo-3 belongs, can exhibit higher affinity for various heavy metal cations (e.g., manganese (Mn²⁺), zinc (Zn²⁺), lead (Pb²⁺)) than for Ca²⁺. fishersci.at Research has indicated that in complex cellular environments, the fluorescence signal from some calcium dyes, including Fluo-4 (an improved derivative of Fluo-3), may not solely correspond to free Ca²⁺ detection. Instead, non-specific fluorescence has been observed in mid- and high-molecular mass regions containing other metals like zinc, iron, and copper. nih.gov While Fluo-3 and its derivatives are widely used for their Ca²⁺ specificity, these findings highlight the potential for interactions with other intracellular metal ions, which may influence the interpretation of results in certain experimental contexts.

Calibration Procedures for Intracellular Calcium Concentration Estimation

Determination of Fmin and Fmax Values

Accurate quantitative measurement of intracellular calcium concentrations using this compound relies on the determination of Fmin and Fmax values. Fmin represents the fluorescence intensity in the absence of calcium, while Fmax signifies the fluorescence intensity when the indicator is saturated with calcium biotium.combiotium.cominterchim.fr. These values are crucial for applying the standard equation to calculate free calcium concentration ([Ca²⁺]):

[Ca²⁺] = Kd × [(F - Fmin) / (Fmax - F)] biotium.combiotium.cominterchim.fr

Here, F is the observed fluorescence intensity at an experimental calcium concentration, and Kd is the dissociation constant of the indicator for Ca²⁺ biotium.combiotium.cominterchim.fr. The Kd for Fluo-3 has been reported to be approximately 390 nM at 22°C in a buffer containing 100 mM KCl and 10 mM MOPS at pH 7.2, or 450 nM in cell-free media biotium.combiotium.comthermofisher.combiomol.com.

In vitro, Fmin can be determined by diluting a small aliquot of the AM ester stock solution in a calcium-free buffer and measuring its fluorescence. Subsequently, Fmax is obtained by adding a saturating concentration of calcium (e.g., ≥5 µM for Fluo-3) to the same solution and remeasuring fluorescence. Both Fmin and Fmax readings in this context should ideally be very low thermofisher.com.

For in-cell calibration, methods often involve the use of ionophores and heavy metal ions. For instance, Mn²⁺ can be utilized to quench Fluo-3 fluorescence, which helps in determining Fmin. However, the use of Zn²⁺ for this purpose is generally less practical due to its tendency to precipitate hydroxides at physiological pH thermofisher.comresearchgate.net. The ratio of Fmax to Fmin for Fluo-3 typically exceeds 100, indicating a substantial fluorescence increase upon calcium binding thermofisher.comthermofisher.com.

Challenges in Quantitative Calcium Measurement (e.g., Cell-to-Cell Variability in Dye Concentration)

Despite its utility, quantitative calcium measurement with this compound presents several challenges. A primary limitation stems from Fluo-3 being a single-wavelength, non-ratiometric indicator biotium.combiotium.comthermofisher.comnih.gov. Unlike ratiometric dyes such as Fura-2 or Indo-1, Fluo-3 does not exhibit a significant shift in its excitation or emission maximum upon Ca²⁺ binding biotium.combiotium.comthermofisher.comnih.gov. This characteristic precludes the use of ratiometric techniques, which are typically employed to correct for common experimental artifacts such as uneven dye loading, dye leakage, photobleaching, and changes in cell volume biotium.combiotium.comthermofisher.comnih.govoptica.org. Consequently, significant cell-to-cell variability in intracellular indicator concentration can lead to Ca²⁺-independent fluctuations in fluorescence intensity, thereby hampering accurate quantitative measurements thermofisher.com.

Another significant challenge is the compartmentalization of the dye within cellular organelles, particularly mitochondria biotium.combiotium.com. This issue is exacerbated when cells are incubated at 37°C during dye loading. To mitigate this, incubating cells at room temperature is often recommended to reduce dye compartmentalization and ensure the dye remains predominantly in the cytoplasm, where free calcium is typically measured biotium.combiotium.com.

Dye leakage from cells is also a concern, often mediated by organic anion transporters interchim.frbiomol.comrevvity.comresearchgate.net. To improve intracellular retention and reduce leakage of the de-esterified Fluo-3, co-administration of an anion transporter inhibitor like probenecid (B1678239) (0.5–1 mM) during the loading process can be beneficial interchim.frbiomol.comrevvity.comresearchgate.net. Furthermore, photobleaching under prolonged illumination is an inherent limitation of fluorescent dyes like Fluo-3, which can affect the accuracy of long-term calcium imaging syronoptics.com. Careful background correction is also critical, as it can significantly influence the perceived fluorescence intensities of cells researchgate.net.

Signal-to-Noise Ratio Optimization

Optimizing the signal-to-noise ratio (SNR) is paramount for obtaining reliable calcium measurements with this compound. Fluo-3 is known for its substantial fluorescence intensity increase (typically greater than 100-fold) upon Ca²⁺ binding, which inherently provides good sensitivity for detecting calcium transients wikipedia.orgthermofisher.combiomol.comthermofisher.com. Its excitation spectrum is compatible with the 488 nm argon-ion laser, a common light source in confocal microscopy and flow cytometry, allowing for efficient excitation wikipedia.orgthermofisher.comthermofisher.comnih.gov.

To enhance the SNR, several strategies can be employed:

Dye Concentration: Using the lowest possible final concentration of this compound during cell loading can minimize background fluorescence and reduce non-specific staining, thereby improving the signal-to-noise ratio biotium.combiotium.com.

Loading Conditions: Optimization of incubation time and temperature is critical. While some protocols suggest incubation at 37°C, incubating cells at room temperature is recommended to reduce dye compartmentalization into organelles, which can otherwise obscure the cytoplasmic calcium signal biotium.combiotium.com. Longer incubation times (e.g., exceeding 2 hours for certain cell lines) may also lead to improved signal intensity interchim.frinterchim.fr.

Detergents: The inclusion of non-ionic detergents like Pluronic® F-127 can significantly improve the aqueous solubility of the AM ester, facilitating more uniform dye loading into cells biotium.combiotium.cominterchim.frrevvity.com.

Instrumentation Settings: Proper adjustment of imaging parameters, such as laser power and detector gain, is crucial to maximize the signal while minimizing noise researchgate.net. For instance, adjusting the signal test intensity to 5% to 10% of the maximum instrument intensity counts can be beneficial for high-throughput screening systems interchim.fr.

Dye Selection: While Fluo-3 provides a robust signal, newer generations of calcium indicators, such as Fluo-4 (an analog of Fluo-3 with increased excitation at 488 nm and higher signal levels) and Cal-520 AM, have been developed to offer even better signal-to-noise ratios and improved intracellular retention biomol.comthermofisher.comnih.govinterchim.frwikipedia.org.

The following table provides a comparison of key properties for Fluo-3 and Fluo-4, highlighting aspects relevant to signal optimization:

PropertyFluo-3Fluo-4
Kd (Ca²⁺) 325 nM thermofisher.com345 nM thermofisher.com
Absorption Maximum (Ca²⁺-bound) 506 nm thermofisher.com494 nm thermofisher.com
Emission Maximum (Ca²⁺-bound) 526 nm thermofisher.com516 nm thermofisher.com
Quantum Yield (QY) 0.15 thermofisher.com0.14 thermofisher.com
Fmax / Fmin >100 thermofisher.com>100 thermofisher.com
Excitation at 488 nm (Ca²⁺-bound) 43,000 cm⁻¹M⁻¹ thermofisher.com77,000 cm⁻¹M⁻¹ thermofisher.com

Source: thermofisher.com

Another comparative overview of green fluorescent Ca²⁺ indicators, including Fluo-3 and Fluo-4, further illustrates their characteristics:

IndicatorEx/Em (nm)FCa/FfreeKd (nM)BrightnessSNR
Fluo-3 506/526~100390
Fluo-4 494/516~100345

Source: biomol.com. Brightness and SNR are graded on a scale from * (low) to ***** (intensely bright).

Methodological Frameworks for Fluo 3 Am Application

Advantages of Using Fluo-3 AM

Visible Light Excitation: Fluo-3 is excited by visible light (around 488 nm), which is less phototoxic to cells compared to the UV excitation required for earlier indicators like Fura-2. thermofisher.comthermofisher.com This also reduces issues with cellular autofluorescence. thermofisher.com

Large Dynamic Range: Fluo-3 exhibits a significant increase in fluorescence intensity upon binding calcium, providing a high signal-to-noise ratio and excellent contrast for imaging. wikipedia.orgionbiosciences.com

Compatibility with Standard Instrumentation: Its excitation and emission spectra are compatible with common laser lines (e.g., 488 nm argon-ion laser) and filter sets (e.g., FITC) found in many fluorescence microscopes, confocal microscopes, and flow cytometers. wikipedia.orgaatbio.com

High-Throughput Screening: The properties of Fluo-3 AM have made it well-suited for use in high-throughput screening (HTS) applications to assess the effects of pharmacological compounds on cellular calcium signaling. thermofisher.comthermofisher.comaatbio.com

Limitations and Considerations

Single-Wavelength Indicator: Fluo-3 is a single-wavelength indicator, meaning that changes in fluorescence intensity can be affected by variations in dye concentration, cell thickness, and illumination intensity. This can make precise ratiometric measurements of absolute calcium concentrations challenging. thermofisher.comumass.edu

Potential for Compartmentalization: The AM ester form of the dye can sometimes become sequestered in intracellular organelles like mitochondria, leading to non-cytosolic signals. abpbio.comnih.gov Lowering the incubation temperature during loading can help to mitigate this issue. abpbio.com

Cytosolic Buffering: Like all chelator-based indicators, Fluo-3 can buffer intracellular calcium, potentially altering the very dynamics it is intended to measure. physiology.org

Leakage: The de-esterified Fluo-3 can be actively extruded from some cell types by organic anion transporters, leading to a gradual loss of signal over time. biotium.com This can sometimes be reduced by the use of probenecid (B1678239), an inhibitor of these transporters. aatbio.combiotium.com

Research Findings Enabled by Fluo-3 AM

The use of Fluo-3 AM has been instrumental in a wide range of discoveries across different fields of biology:

Neuroscience: Fluo-3 has been used to visualize calcium transients in neurons associated with synaptic activity, neurotransmitter release, and neuronal excitability. wikipedia.orgthermofisher.com It has helped to elucidate the role of calcium in processes like long-term potentiation and depression, which are cellular correlates of learning and memory. wikipedia.org

Cardiology: In cardiac myocytes, Fluo-3 imaging has revealed the spatial and temporal dynamics of calcium sparks, which are elementary calcium release events that trigger muscle contraction. wikipedia.orgnih.gov This has provided fundamental insights into excitation-contraction coupling in the heart.

Immunology: Fluo-3 has been employed to study calcium signaling in immune cells, such as T lymphocytes, where calcium signals are critical for activation, proliferation, and cytokine release.

Comparative Analysis with Other Calcium Indicators

The choice of a calcium indicator depends on the specific experimental requirements. Fluo-3 AM is often compared with other popular indicators, each with its own set of advantages and disadvantages.

Fluo-3 AM vs. Fura-2

Fura-2 is a ratiometric indicator, meaning that it exhibits a shift in its excitation spectrum upon binding calcium. By measuring the ratio of fluorescence at two different excitation wavelengths, it is possible to obtain a more accurate measurement of absolute calcium concentration that is less susceptible to variations in dye concentration or cell path length. thermofisher.com However, Fura-2 requires UV excitation, which can be more damaging to cells and can lead to higher background autofluorescence. thermofisher.com Fluo-3, with its visible light excitation, offers a less phototoxic alternative with a larger fluorescence increase, making it particularly well-suited for qualitative imaging and high-throughput applications where a strong signal is paramount. thermofisher.comthermofisher.com

Fluo-3 AM vs. Fluo-4

Fluo-4 is a structural analog of Fluo-3 where the two chlorine atoms are replaced by fluorine atoms. nih.govmoleculardevices.com This seemingly minor change results in Fluo-4 having a greater fluorescence output at 488 nm excitation, leading to brighter signals. nih.govmoleculardevices.com Consequently, Fluo-4 often provides a better signal-to-noise ratio and can sometimes be used at lower concentrations or with shorter loading times compared to Fluo-3. thermofisher.commoleculardevices.com For many applications, Fluo-4 has become the preferred green-emitting calcium indicator due to its enhanced brightness. nih.gov

Indicator Excitation Key Advantage Key Disadvantage
Fluo-3 VisibleLarge fluorescence increase, less phototoxic than UV dyesSingle-wavelength, potential for compartmentalization
Fura-2 UVRatiometric, allows for more precise quantification of [Ca²⁺]UV excitation is more phototoxic, lower signal change
Fluo-4 VisibleBrighter than Fluo-3, better signal-to-noise ratioSingle-wavelength, shares other limitations with Fluo-3
Cal-520 VisibleImproved signal-to-noise ratio and intracellular retention compared to Fluo-3/Fluo-4 nih.govaatbio.comSingle-wavelength
Rhod-2 VisibleRed-shifted spectra, useful for multiplexing with green probes aatbio.comLower quantum yield than green indicators

Table 3: Comparison of Common Calcium Indicators

Advanced Considerations and Challenges in Fluo 3 Am Imaging

Intracellular Compartmentalization and Heterogeneity of Calcium Distribution

Intracellular calcium is not uniformly distributed, and its concentration can vary significantly between different cellular compartments and within localized microdomains. This heterogeneity poses a challenge for calcium indicators like Fluo 3-AM, which aim to provide a comprehensive view of cellular calcium signaling.

A notable challenge in this compound imaging is the differential staining pattern observed between the nucleus and cytoplasm. Traditional AM ester loading techniques for this compound often result in fluorescence images where the nucleus appears darker than the cytoplasm. nankai.edu.cn This contrasts with direct microinjection of Fluo-3, which typically yields a brighter nucleus, more responsive to nuclear calcium ([Ca²⁺]n) detection. nankai.edu.cn

Research has investigated the effects of loading and de-esterification temperatures on the fluorescence intensity of Fluo-3 in both cytoplasmic calcium ([Ca²⁺]c) and nuclear calcium ([Ca²⁺]n) in adherent cells, including osteoblasts, HeLa, and BV2 cells. nankai.edu.cn Interestingly, studies have shown that loading osteoblast cells with this compound at 4°C, followed by a de-esterification step at 20°C, can selectively yield a brighter nucleus, with nuclear fluorescence intensity approximately twice that of the cytoplasm. nankai.edu.cn This suggests that manipulating loading and de-esterification temperatures can influence the subcellular distribution of the dye.

The following table summarizes the observed fluorescence intensity ratios under different temperature conditions:

Loading Temperature (°C)De-esterification Temperature (°C)Nuclear vs. Cytoplasmic FluorescenceReference
420Brighter nucleus (approx. 2x) nankai.edu.cn
15-3720-37Darker nucleus than cytoplasm nankai.edu.cn

Fluo-3 and its derivatives, including Fluo-4, have been instrumental in visualizing microscopic Ca²⁺ release events within cells, such as "calcium sparks" and waves. wikipedia.org Calcium sparks are localized, transient increases in Ca²⁺ concentration typically originating from ryanodine (B192298) receptors on the sarcoplasmic reticulum. The large change in fluorescence intensity of Fluo-3 upon Ca²⁺ binding, coupled with a good photon yield, provides the high contrast necessary for detecting these microscopic events. wikipedia.org Fluo-3's spectral characteristics, with an emission maximum at 525 nm, are suitable for conventional detectors designed for fluorescein (B123965) isothiocyanate (FITC) measurements, making it compatible with common laser-based instrumentation like argon-ion lasers operating at 488 nm. wikipedia.orgaatbio.comthermofisher.com

Dye Efflux Mechanisms and Mitigation Strategies

A significant challenge in long-term or quantitative this compound imaging is the active efflux of the de-esterified dye from the cell. This efflux can lead to a decrease in intracellular signal and an increase in background fluorescence.

Fluo-3, once de-esterified to its active form inside the cell, does not covalently bind to cellular components, making it susceptible to active transport out of the cell. biotium.combiotium.com This efflux is primarily mediated by organic anion transporters (OATs) located in the cell membrane. aatbio.combiotium.combiotium.com The activity of these transporters can lead to poor cellular retention of the dye, resulting in low signal or high background in assays. biotium.com

To counteract dye loss, organic anion transporter inhibitors, such as probenecid (B1678239), are commonly employed. aatbio.comaatbio.combiotium.combiotium.comrevvity.combiomol.com Probenecid can be added to the cell medium during or after dye loading to slow the rate of indicator efflux. abpbio.comaatbio.combiotium.combiotium.comrevvity.com Typical concentrations of probenecid range from 1-2.5 mM. abpbio.comaatbio.com While effective in inhibiting certain OATs, it is important to note that probenecid can be toxic to cells and may, in some cases, activate other anion transporters. aatbio.combiomol.com

The rate of Fluo-3 efflux from cells is significantly influenced by temperature. biotium.combiotium.com Higher temperatures, particularly 37°C, increase the activity of organic anion transporters, leading to a more rapid loss of the indicator from the cells. aatbio.combiotium.combiotium.combiomol.com Conversely, lowering the incubation temperature during the loading process can reduce subcellular compartmentalization and potentially lessen dye efflux. abpbio.comnankai.edu.cn For instance, studies have shown that at 4°C, OATs located in the nuclear and plasma membranes are inactive, leading to better dye retention. nankai.edu.cn At 20°C, OAT activity is moderate, while at 37°C, it becomes very active, contributing to significant indicator loss. nankai.edu.cn

This temperature dependency highlights the need for empirical determination of optimal loading conditions (concentration, time, and temperature) to achieve adequate signal-to-noise ratios while minimizing dye loss and compartmentalization. abpbio.com

Photophysical and Environmental Sensitivities

Fluo-3 AM, once de-esterified to Fluo-3, exhibits specific photophysical properties and environmental sensitivities that can impact measurement accuracy. Fluo-3 is essentially non-fluorescent in its calcium-free form, but its fluorescence increases sharply (approximately 100-fold) upon binding Ca²⁺, with an emission maximum at 525 nm. wikipedia.orgaatbio.com It has a dissociation constant (Kd) for Ca²⁺ of approximately 390 nM at 22°C. aatbio.comthermofisher.com

Beyond temperature, Fluo-3 is also sensitive to pH changes and protein binding. aatbio.combiomol.com These sensitivities can influence the dye's fluorescence properties and, consequently, the accuracy of calcium measurements. Therefore, experimental conditions must be carefully controlled to account for these environmental factors. Protecting Fluo-3 from light, especially when in solution, is also crucial for maintaining its stability and preventing degradation. biotium.com

Photobleaching Under Prolonged Illumination

This compound, like many fluorescent dyes, is susceptible to photobleaching, particularly under prolonged or intense illumination syronoptics.comtandfonline.comresearchgate.netresearchgate.net. Photobleaching refers to the photochemical destruction of the fluorophore, leading to a irreversible decrease in fluorescence intensity researchgate.net. This phenomenon can confound quantitative measurements of intracellular Ca²⁺, as a decrease in fluorescence signal might be erroneously interpreted as a reduction in Ca²⁺ concentration rather than dye degradation tandfonline.comresearchgate.net. Studies have shown that continuous illumination can rapidly diminish fluorescence signals, suggesting photobleaching of the indicator tandfonline.comresearchgate.net. To mitigate photobleaching and associated phototoxicity (damage to cells from light exposure), strategies such as using pulsed illumination systems with light-emitting diodes (LEDs) have been developed, which minimize illumination time tandfonline.comresearchgate.net.

pH Sensitivity of Fluorescence Response

The fluorescence response of this compound is sensitive to changes in intracellular pH (pHᵢ) aatbio.combiomol.com. The calcium dissociation constant (K_d) of this compound, which dictates its affinity for Ca²⁺, can vary significantly with pH interchim.frbiotium.comthermofisher.com. Although physiological variations in pHᵢ might have a relatively minor impact on the K_d of Fluo 3, more substantial acid-base shifts can lead to significant alterations in recorded Ca²⁺ signal amplitude nih.gov. Therefore, maintaining stable pH conditions or performing in situ calibrations that account for pH variations are essential for accurate Ca²⁺ quantification using this compound interchim.fr.

Protein Binding Effects on Indicator Properties

The calcium-binding and spectroscopic properties of fluorescent indicators like this compound can be markedly influenced by various cellular environmental factors, including the concentration of intracellular proteins interchim.fraatbio.combiomol.combiotium.comthermofisher.com. Protein binding can alter the effective K_d of the indicator, leading to discrepancies between in vitro and in situ K_d determinations interchim.frbiotium.com. For instance, in situ calibrations often yield K_d values for intracellular indicators that are notably higher than those determined in cell-free environments interchim.frthermofisher.com. This necessitates careful calibration of the indicator's K_d within the specific cellular context to ensure accurate measurement of intracellular Ca²⁺ concentrations interchim.frbiotium.com.

Interference from Heavy Metal Cations (e.g., Mn²⁺, Zn²⁺, Pb²⁺)

This compound and other BAPTA-based calcium indicators exhibit a propensity to bind various heavy metal cations, such as manganese (Mn²⁺), zinc (Zn²⁺), and lead (Pb²⁺), often with substantially higher affinity than for Ca²⁺ thermofisher.comthermofisher.cominterchim.frfishersci.fi. This high affinity for interfering ions poses a potential source of error in Ca²⁺ measurements, as their presence can perturb the fluorescent signal thermofisher.com. For example, Mn²⁺ is known to strongly quench the fluorescence of Fluo 3, a property that is sometimes exploited for specific calibration purposes thermofisher.comthermofisher.cominterchim.fr. To control for such interferences, the heavy metal-selective chelator TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) can be employed, as it complexes many heavy metals but not Ca²⁺ or Mg²⁺ thermofisher.comthermofisher.cominterchim.frfishersci.fi.

The table below summarizes the binding affinities of Fluo 3 for various ions, highlighting the potential for interference.

IonEffect on Fluo 3 FluorescenceRelative Affinity (compared to Ca²⁺)Control Method

Comparative Analysis with Other Fluorescent Calcium Indicators

Comparison with Fluo-4 and its Derivatives (e.g., Fluo-4FF, Fluo-5F, Fluo-5N)

Fluo-4 is a direct analog of Fluo-3, exhibiting minor structural modifications that lead to enhanced performance. americanelements.comnih.gov Fluo-4FF, Fluo-5F, and Fluo-5N represent further derivatives with altered calcium binding affinities, catering to specific experimental needs.

Newer derivatives like Fluo-8 (which includes Fluo-8FF as a low-affinity variant) demonstrate even greater signal increases, with Fluo-8 showing a ~200-fold increase in fluorescence intensity upon Ca2+ binding, making it significantly brighter than both Fluo-3 and Fluo-4. americanelements.comnih.gov

Table 1: Excitation Efficiency and Signal Levels of Fluo-3, Fluo-4, and Fluo-8

IndicatorExcitation Max (nm)Emission Max (nm)Excitation Efficiency at 488 nm (%)Fluorescence Increase (Ca2+-bound/Ca2+-free)Brightness (Relative)
Fluo-3506 nih.govnih.govamericanelements.com526 nih.govnih.govamericanelements.com40 americanelements.comnih.gov~100-fold neobioscience.comamericanelements.comnih.govLow (*) americanelements.com
Fluo-4494 nih.govamericanelements.comnih.gov516 nih.govamericanelements.comnih.gov94 americanelements.comnih.gov~100-fold americanelements.comnih.govMedium (**) americanelements.com
Fluo-8494 americanelements.com517 americanelements.comNot specified americanelements.com~200-fold americanelements.comnih.govHigh (***) americanelements.com

The calcium dissociation constant (Kd) is a critical parameter indicating the binding affinity of a fluorescent indicator for Ca2+. A lower Kd signifies a higher affinity. Fluo-3 generally has a Kd of approximately 390 nM to 450 nM. researchgate.netnih.govamericanelements.comnih.govaatbio.com Fluo-4 exhibits a slightly higher Ca2+ binding affinity, with a Kd value of around 345 nM to 355 nM. americanelements.comnih.govaatbio.comamericanelements.comscbt.com These values are typically measured in vitro; however, the intracellular environment, particularly the presence of proteins, can significantly influence these affinities, often leading to higher Kd values (lower affinity) inside cells. For instance, in protein-rich buffers mimicking the cytosol, the Kd for Fluo-3 can increase to 810-1130 nM, and for Fluo-4, to 891-1400 nM.

Derivatives of Fluo-4, such as those within the Fluo-8 family, offer a range of affinities. Fluo-8 has a Kd of approximately 389 nM, similar to Fluo-3. However, variants like Fluo-8H have a higher affinity (Kd ~232 nM), while Fluo-8L (Kd ~1.86 µM) and Fluo-8FF (Kd ~10 µM) possess significantly lower affinities, making them suitable for detecting micromolar Ca2+ levels. americanelements.comnih.gov Information on the specific Kd values for Fluo-5F and Fluo-5N was not explicitly detailed in the search results.

Table 2: Comparative Calcium Binding Affinities (Kd) of Fluo Dyes

IndicatorKd (nM) (In vitro)Kd (nM) (Intracellular/Protein-rich buffer)
Fluo-3390-450 researchgate.netnih.govamericanelements.comnih.govaatbio.com810-1130
Fluo-4345-355 americanelements.comnih.govaatbio.comamericanelements.comscbt.com891-1400
Fluo-8389 americanelements.comnih.govNot specified
Fluo-8H232 americanelements.comnih.govNot specified
Fluo-8L1860 (1.86 µM) americanelements.comnih.govNot specified
Fluo-8FF10000 (10 µM) americanelements.comnih.govNot specified

Fluo-4 is considered less phototoxic than Fluo-3 due to its higher excitation efficiency, which allows for the use of lower dye concentrations to achieve comparable or brighter signals. americanelements.comnih.govnih.gov This characteristic is particularly advantageous for prolonged imaging experiments. Fluo-4 is also described as a more photostable indicator compared to Fluo-3. americanelements.comnih.gov While Fluo-3 and Fluo-4 both benefit from the co-administration of probenecid (B1678239) to improve cellular retention by inhibiting organic anion transporters, probenecid itself can be toxic to cells. americanelements.comnih.gov

Distinction from UV-Excitable Ratiometric Indicators (e.g., Fura-2, Indo-1)

Fluo-3 and its derivatives belong to the class of single-wavelength, intensity-based calcium indicators, meaning their fluorescence intensity increases upon Ca2+ binding without a significant shift in their excitation or emission maxima. nih.gov This contrasts sharply with UV-excitable ratiometric indicators like Fura-2 and Indo-1.

Fura-2: This dye is a ratiometric indicator that exhibits an absorption shift upon Ca2+ binding. It is typically excited by UV light at two different wavelengths (e.g., 340 nm and 380 nm), while emission is monitored at a single wavelength (e.g., ~510 nm). The ratio of fluorescence intensities at these two excitation wavelengths provides a measure of Ca2+ concentration, which helps to correct for uneven dye loading, dye leakage, and photobleaching, offering more precise quantitative measurements. Fura-2 has a relatively high affinity for Ca2+ (Kd ~140-145 nM).

Indo-1: Similar to Fura-2, Indo-1 is a UV-excitable ratiometric indicator, but it operates by exhibiting a dual emission peak with a single excitation wavelength (typically 351-364 nm). In Ca2+-free solution, its main emission peak is at ~475 nm, shifting to ~400 nm in the presence of saturating Ca2+. This makes Indo-1 particularly useful for flow cytometry applications.

The primary distinctions are:

Excitation Wavelengths: Fluo-3 is excited by visible light (e.g., 488 nm argon laser), while Fura-2 and Indo-1 require UV excitation. nih.govnih.gov UV excitation can be phototoxic to cells and limit temporal resolution due to the need for wavelength switching.

Ratiometric vs. Single-Wavelength: Fluo-3 is a single-wavelength indicator, meaning calcium concentration is inferred from the change in fluorescence intensity at a single wavelength. nih.gov Fura-2 and Indo-1 are ratiometric, allowing for more robust and quantitative measurements by correcting for experimental artifacts.

Ca2+ Binding Affinity: Fura-2 generally has a higher Ca2+ affinity (lower Kd) than Fluo-3.

Table 3: Comparison of Fluo-3 with UV-Excitable Ratiometric Indicators

IndicatorExcitation TypeRatiometric?Kd (nM)AdvantagesDisadvantages
Fluo-3Visible LightNo390-450 nih.govamericanelements.comCompatible with 488 nm laser, high contrast neobioscience.comNon-ratiometric, requires probenecid, moderate photostability americanelements.comnih.gov
Fura-2UV LightYes140-145Quantitative, corrects for artifactsRequires UV excitation (phototoxic), limits temporal resolution
Indo-1UV LightYes (emission)Not specified (high affinity)Single excitation laser for flow cytometry, ratiometric emissionRequires UV excitation (phototoxic), limited for confocal microscopy due to photo-instability

Comparison with Other Green Fluorescent Calcium Indicators (e.g., Calcium Green-1, Cal-520™)

Beyond the Fluo series, other green fluorescent calcium indicators have been developed, each with distinct advantages.

Calcium Green-1: This indicator is derived from fluorescein (B123965) and, like Fluo-3, shows an increase in fluorescence emission intensity upon Ca2+ binding. americanelements.comnih.gov It has maximum absorption and emission wavelengths of 506 nm and 531 nm, respectively, making it suitable for 488 nm excitation. americanelements.com Calcium Green-1 has a Kd of approximately 190 nM, indicating a higher affinity for Ca2+ than Fluo-3. nih.gov While its fluorescence intensity increase (~14-fold) is lower than Fluo-3's (~100-fold), Calcium Green-1 is intrinsically brighter (approximately 5-fold brighter than Fluo-3 at saturating Ca2+ levels), allowing for lower dye concentrations and reduced phototoxicity. americanelements.comnih.gov Similar to Fluo-3 and Fluo-4, it often requires probenecid for improved cellular retention. americanelements.com

Cal-520™ represents a newer generation of green fluorescent calcium indicators that offer significant improvements over older dyes like Fluo-3 and Fluo-4. americanelements.com

Improved Excitation Efficiency: Cal-520™ has an optimum absorption wavelength at 494 nm, similar to Fluo-4, which significantly enhances its excitation efficiency by the 488 nm argon laser line (94% of peak maxima). americanelements.comnih.gov

Higher Signal-to-Background Ratio: Cal-520™ provides a significantly improved signal-to-background ratio compared to Fluo-3 AM and Fluo-4 AM. nih.gov

Enhanced Intracellular Retention: Cal-520™ exhibits better intracellular retention and is predominantly localized in the cytosol, reducing compartmentalization in organelles like mitochondria. nih.govamericanelements.com This improved retention means that Cal-520™ AM requires minimal amounts of probenecid, unlike Fluo-3 AM and Fluo-4 AM, which need substantial probenecid to prevent dye leakage. nih.gov This feature is particularly beneficial for probenecid-sensitive cell lines.

Higher Sensitivity and Brightness: Cal-520™ is a highly sensitive indicator with a Kd value of 320 nM, slightly higher affinity than Fluo-3. americanelements.com It offers a robust tool for evaluating G protein-coupled receptor (GPCR) and calcium channel targets due to its high signal-to-noise ratio and good intracellular retention. Its improved excitation efficiency also permits usage at lower, less toxic dye concentrations. americanelements.com

Table 4: Comparison of Fluo-3 with Other Green Fluorescent Calcium Indicators

IndicatorExcitation Max (nm)Emission Max (nm)Kd (nM)Fluorescence Increase (Ca2+-bound/Ca2+-free)Key Advantages over Fluo-3
Fluo-3506 nih.govamericanelements.com526 nih.govamericanelements.com390-450 nih.govamericanelements.com~100-fold americanelements.comnih.govBaseline for comparison
Calcium Green-1506 americanelements.com531 americanelements.com190 nih.gov~14-fold americanelements.comBrighter at saturating Ca2+, lower phototoxicity americanelements.comnih.gov
Cal-520™494 nih.govamericanelements.com514 nih.govamericanelements.com320 americanelements.com~100-fold americanelements.comImproved signal-to-background, better cell retention, less probenecid needed, optimized cytosolic localization nih.govamericanelements.com

Applications of Fluo 3 Am Across Biological Systems

Neuroscience Research

Calcium ions are critical for the proper functioning of neurons, participating in the transmission of depolarizing signals and contributing to synaptic activity. researchgate.netnih.gov Fluo-3 AM serves as a valuable tool for monitoring these crucial calcium dynamics in neuroscience research.

Fluo-3 AM is extensively employed to characterize calcium transients associated with neuronal activity in the central nervous system (CNS). researchgate.net Its compatibility with visible light excitation, particularly the 488 nm line of argon-ion lasers, makes it suitable for confocal laser scanning microscopy and two-photon excitation microscopy, which have been widely used to study Ca²⁺ dynamics within living neurons. wikipedia.orgthermofisher.com

A notable application is the detection of "calcium sparks," which are sudden, localized increases in intracellular Ca²⁺ concentration, first described in heart muscle and later observed in neurons. Fluo-3's high contrast and significant fluorescence change upon Ca²⁺ binding enable the visualization of these microscopic Ca²⁺ release events. wikipedia.orgnih.gov For instance, studies in lizard synaptic boutons and rat hippocampal cells utilized Fluo-3 AM (at a final concentration of 10 µM, with 0.5 Hz stimulation during a 60-minute incubation) to investigate calcium outliers and a more generalized phenomenon of "calcium noise." nih.gov

Furthermore, Fluo-3 AM has been used to study nuclear and cytoplasmic Ca²⁺ dynamics in cultured cortical neurons. Experiments with Fluo-3 AM-loaded neurons (11 µM for 50 min) showed that synaptic stimulation activated both nuclear and cytoplasmic Ca²⁺ transients. The addition of the N-methyl-D-aspartate (NMDA) receptor antagonist DL-APV (50 µM) significantly attenuated these Ca²⁺ dynamics (approximately 30% reduction for the nucleus), while L-type voltage-sensitive calcium channels (L-VSCCs) mediated about 50% of the Ca²⁺ transient in both compartments. ubc.ca

Table 1: Effect of Pharmacological Agents on Synaptic Stimuli-Induced Ca²⁺ Transients in Cultured Cortical Neurons ubc.ca

Agent (Concentration)Nuclear Ca²⁺ Dynamics (% Reduction)Cytoplasmic Ca²⁺ Dynamics (% Reduction)
DL-APV (50 µM)~30%Significant attenuation
PN200-110 (1 µM)~50%~50%

Fluo-3 is a valuable tool for detecting stimulus-evoked Ca²⁺ entry in nerve terminals, which is directly linked to neurotransmitter release. nih.govjneurosci.org For example, research at the frog neuromuscular junction demonstrated that charybdotoxin (B568394) (CTX), a blocker of certain Ca²⁺-activated potassium (gKca) channels, increased stimulus-evoked Ca²⁺ entry in nerve terminals, as detected by Fluo-3. This increased Ca²⁺ entry correlated with a twofold increase in transmitter release. nih.govjneurosci.org

In studies on cultured hippocampal neurons, Fluo-3 AM (15 µM for >30 min) was used to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in synaptic regions. Carbachol (200 µM) was shown to produce a pronounced transient rise in [Ca²⁺]i, which was linked to an enhancement of spontaneous glutamate (B1630785) release. This effect was prevented by atropine (B194438) (10 µM), indicating a muscarinic presynaptic action. pnas.org

More recently, Fluo-3/AM has been employed to investigate the molecular mechanism of verbascoside (B1683046) in promoting acetylcholine (B1216132) (ACh) release in in vitro Alzheimer's disease (AD) models (β-amyloid protein (1-42)-induced PC12 cells). Fluo-3/AM fluorescence intensity measurements, in conjunction with calcium channel blockers, confirmed that verbascoside primarily promoted extracellular Ca²⁺ influx through its interaction with L-type calcium channel proteins, with a stronger effect than N-type calcium channel blockers. nih.gov

Table 2: Calcium Channel Involvement in Verbascoside-Promoted Ca²⁺ Influx nih.gov

Chelating Agent/BlockerEffect on Fluo-3/AM Fluorescence Intensity (Relative to Control)Dominant Channel Implicated
EGTADecreasedCa²⁺ chelating
Verapamil (L-type blocker)Stronger decreaseL-type calcium channel
Conotoxin (N-type blocker)Weaker decreaseN-type calcium channel

While specific studies focusing on Fluo-3 AM in Parkinson's Disease Dementia models were not explicitly found in the provided search results, calcium dysregulation is a recognized feature in various neurodegenerative diseases. As highlighted in section 6.1.2, Fluo-3/AM has been successfully applied in Alzheimer's disease models to investigate calcium-related mechanisms, such as the promotion of acetylcholine release by verbascoside in β-amyloid protein (1-42)-induced PC12 cells. nih.gov These applications underscore Fluo-3 AM's potential for studying calcium-related pathology in broader neurodegenerative contexts.

Fluo-3 AM is a valuable tool for investigating calcium dynamics within the retina, including photoreceptor cells. Its cell-permeable nature allows for passive diffusion into retinal cells, where it is hydrolyzed to Fluo-3 and binds to Ca²⁺, enabling the detection of intracellular Ca²⁺ changes. plos.orgpubcompare.ai

Research has utilized Fluo-3/AM ester to measure Ca²⁺ changes and lipofuscin formation in human retinal pigment epithelial (RPE) cells fed with photoreceptor outer segments. This revealed a significant increase in Ca²⁺ fluorescence intensity in RPE cells fed with photoreceptor outer segments compared to controls (165.36 ± 29.92 U), peaking at 777.33 ± 63.86 U after 12 hours. nih.gov

Another study employed Fluo-3 AM to detect intracellular Ca²⁺ through fluorescence-activated cell sorting (FACS) in primary cultured rat retinal cells. This research explored the role of intracellular Ca²⁺ in hydrogen peroxide (H₂O₂)-induced apoptosis and the protective effects of 17β-estradiol. It was found that H₂O₂-induced apoptosis was preceded by an increase in [Ca²⁺]i, and 17β-estradiol treatment transiently increased [Ca²⁺]i, which was mediated by the phosphatidylinositol-3-kinase (PI3K) pathway and gated by L-type voltage-gated Ca²⁺ channels. plos.org

In salamander cone photoreceptors, Fluo-3 fluorescence has been used to measure light-dependent changes in outer segment free-Ca²⁺ concentration. Calibration of these signals revealed that Ca²⁺ concentration significantly decreases upon light exposure, falling from 410 ± 37 nM in dark-adapted red-sensitive cone outer segments to 5.5 ± 2.4 nM when outer segment conductance is fully suppressed by light. rupress.org Furthermore, activation of the group III metabotropic glutamate receptor (mGluR8) by agonists like glutamate, L-AP4, and L-SOP was shown to decrease intracellular Ca²⁺ in isolated photoreceptors, as monitored by Fluo-3. pnas.orgpnas.org

Table 3: Ca²⁺ Concentration in Salamander Cone Photoreceptors (Fluo-3 Fluorescence Calibration) rupress.org

ConditionFree-Ca²⁺ Concentration (nM, Mean ± SEM)
Dark-adapted410 ± 37
Saturating illumination5.5 ± 2.4

Cardiovascular Physiology and Myocyte Research

Calcium ions are fundamental to cardiovascular function, playing a central role in excitation-contraction coupling and regulating various cellular processes in cardiac myocytes. nih.gov

Fluo-3 AM is a widely used indicator for measuring fast calcium dynamics and characterizing calcium transients in cardiac myocytes. ionbiosciences.comnih.govpubcompare.aioup.comfrontiersin.orgnih.govresearchgate.net Confocal laser scanning microscopy, in conjunction with Fluo-3 AM, has been instrumental in observing both global calcium transients and localized calcium sparks within these cells. wikipedia.orgoup.comnih.govnih.gov

Studies on cultured neonatal rat ventricular myocytes have employed Fluo-3/AM to investigate changes in calcium transients in models of heart failure. For instance, norepinephrine (B1679862) (NE) exposure (10 µmol/L) led to dispersed, slowly propagating, and dyssynchronous calcium waves, decreased systolic peak Ca²⁺, and increased time to peak (Ttp) and decay time (Tau) of calcium transients. Conversely, levosimendan (B1675185) (LeV) treatment increased the synchrony of calcium transients and reduced Ttp and Tau. oup.com

The dissociation constant (Kd) of Fluo-3 for Ca²⁺ has been determined in isolated rabbit ventricular cardiomyocytes using Fluo-3 AM. The intracellular Kd was estimated to be 898 ± 64 nM in intact myocytes. nih.gov

Research in Wolframin-deficient rats (Wfs1⁻ᵉ⁵/⁻ᵉ⁵) utilized Fluo-3 AM to characterize calcium signaling in isolated ventricular myocytes. Before the onset of overt disease, these myocytes exhibited elevated amplitude and duration of contraction, correlating with prolonged cytosolic calcium transients. frontiersin.org

Fluo-3 AM has also been crucial in comparing spatiotemporal changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) related to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) induced by isoproterenol (B85558) in isolated guinea pig ventricular myocytes. The findings showed that during EADs, increases in [Ca²⁺]i occurred synchronously throughout the cell, similar to driven action potentials. In contrast, during DADs, Ca²⁺ increases originated in discrete sites and propagated as waves. Ca²⁺ transients linked to EADs consistently reached a higher peak relative fluorescence level (77 ± 3%) than those during DADs (64 ± 2%). The spatial heterogeneity, indicated by the maximal time interval between peaks in different cell regions, was significantly greater during DADs (290 ms) than during EADs (40 ms). ahajournals.org

Table 4: Characteristics of Ca²⁺ Transients During EADs and DADs in Guinea Pig Ventricular Myocytes ahajournals.org

ParameterEarly Afterdepolarizations (EADs)Delayed Afterdepolarizations (DADs)Statistical Significance (P)
Peak Relative Fluorescence Level (% of max)77 ± 3%64 ± 2%<0.001
Maximal Time Interval Between Peaks (ms)402900.006

Furthermore, Fluo-3 AM (10 µM for 15–20 min) has been used to record spontaneous "Ca²⁺ sparks" in rat isolated myocytes, providing insights into local sarcoplasmic reticulum (SR) Ca²⁺ release events. nih.gov The dye is also employed to assess calcium distribution and dynamics in single living left-ventricular rat cardiomyocytes. researchgate.net

Cell Signaling Pathways and Cellular Processes

Autophagy PathwaysIntracellular calcium signaling plays a crucial role in the regulation of autophagy, a cellular catabolic process essential for maintaining homeostasis and responding to stress. Fluo 3-AM has been instrumental in elucidating the relationship between Ca²⁺ dynamics and autophagy. For instance, studies investigating quercetin-induced autophagy in HepG2 cells utilized this compound to measure intracellular Ca²⁺ concentrations. These investigations revealed a significant increase in intracellular Ca²⁺ levels concurrent with the induction of autophagy by quercetin. Furthermore, when this elevation in Ca²⁺ was suppressed using a calcium chelator, autophagy was inhibited, suggesting a causal link between intracellular Ca²⁺ release from internal stores and autophagy induction.oup.comresearchgate.net

This compound has also been employed to visualize changes in intracellular Ca²⁺ during acid-induced activation of autophagy in articular chondrocytes. Research in this area demonstrated that the inhibition of acid-sensing ion channel 1a (ASIC1a) attenuated acid-induced autophagy through a calcium signaling pathway, with this compound serving as the indicator for [Ca²⁺]i. spandidos-publications.com More recent findings continue to highlight the utility of this compound in this field; for example, a study in 2024 reported its use in observing how a surge of cytosolic calcium dysregulated lysosomal function and impaired autophagy flux during cupric chloride-induced neuronal death. citeab.com Additionally, in 2021, this compound was used in research exploring how gastrodin (B1674634) ameliorates learning and memory impairment by promoting autophagy flux via the inhibition of the Ca/CaMKII signal pathway. abcam.com

Regulation of Gene Expression by CalciumCalcium ions serve as vital intracellular messengers that influence a myriad of cellular functions, including the intricate process of gene expression.nankai.edu.cnpnas.orgthis compound facilitates the investigation of calcium's role in this regulatory mechanism. It has been proposed that nuclear calcium concentration ([Ca²⁺]n) might regulate gene expression more directly and efficiently than cytoplasmic calcium concentration ([Ca²⁺]c).nankai.edu.cnthis compound has been utilized to study the impact of dye loading and de-esterification temperatures on the fluorescence intensity of Fluo-3 in both nuclear and cytoplasmic compartments. These studies have shown that specific loading conditions, such as cold loading followed by room temperature de-esterification, can result in brighter nuclear fluorescence in adherent cells, thereby enhancing the detection of nuclear Ca²⁺ dynamics.nankai.edu.cn

Furthermore, this compound has been applied in studies examining the synergistic effects of pharmacological agents on cellular processes that involve both calcium fluctuation and gene expression. For instance, in research on Candida albicans biofilms, this compound was used to determine intracellular calcium concentrations. This research revealed that calcium fluctuations were associated with the downregulation of fluconazole-inducible efflux pump gene overexpression, contributing to the synergistic antifungal activity of fluconazole (B54011) and doxycycline. nih.gov Fluo-3/AM has also been employed to assess cytoplasmic Ca²⁺ levels in investigations into mitochondrial dysfunction and calcium dysregulation in glaucomatous trabecular meshwork cells, where disruptions in Ca²⁺ homeostasis can profoundly affect cellular health and, by extension, gene expression. nih.govarvojournals.org

Fertilization and Developmental Biologythis compound has proven to be a valuable tool for studying calcium transients crucial for fertilization and various developmental processes. It has been extensively used to observe spontaneous intracellular Ca²⁺ transients in mouse oocytes at different stages of growth and meiotic maturation. Researchers have identified distinct patterns of Ca²⁺ oscillations during meiotic maturation using this compound.arvojournals.orgNotably, nuclear calcium increases have been observed in immature oocytes loaded with this compound, which may be attributed to the compartmentalization of the AM ester within calcium-containing cytoplasmic organelles.arvojournals.org

In the context of fertilization, this compound has been employed to monitor temporal changes in fluorescence emission during in vitro fertilization (IVF) in egg cells, demonstrating transient Ca²⁺ rises upon successful gamete fusion. Studies on sheep cumulus-oocyte complexes (COCs) have also utilized this compound to load cumulus corona cells. These experiments showed clear increases in intracellular Ca²⁺ in these cells following exposure to luteinizing hormone (LH), with the calcium signal subsequently transferring into the oocyte through gap junctions.

Pharmacological Screening and Drug Discovery

This compound is a cornerstone in modern pharmacological screening and drug discovery, particularly for assays involving calcium flux. Its ability to provide a robust fluorescent signal in response to intracellular Ca²⁺ changes makes it highly suitable for high-throughput applications. ashpublications.orgmdpi.commdpi.comabcam.comspandidos-publications.comnih.gov

High-Throughput Screening (HTS) Applicationsthis compound is extensively used in cell-based high-throughput screening (HTS) assays, especially for evaluating the function of G protein-coupled receptors (GPCRs), a significant class of drug targets.abcam.comnih.govIts properties, including a large fluorescence increase upon Ca²⁺ binding and compatibility with 488 nm excitation, are ideal for HTS platforms.researchgate.netmdpi.com

In HTS, this compound is employed in image-based assays to quantify intracellular calcium levels, which can serve as an indicator of cellular stress or a cellular response to a drug candidate. These assays allow for the rapid screening of large compound libraries to identify agents that can modulate calcium responses, such as blocking an increase in intracellular calcium. The optimization of HTS assays using this compound often involves time-course and dose-response evaluations for various compounds, including calcium channel blockers. For example, nilvadipine, a calcium channel blocker known for its protective effects in animal models of photoreceptor degeneration, has been tested using this compound in HTS. This compound is compatible with multi-well plate formats, including 96-well and 384-well microplates, facilitating its use in automated screening workflows.

Evaluation of Anti-Thrombocyte Medications and Other Pharmacological Agentsthis compound is a valuable fluorescent probe for measuring cytoplasmic Ca²⁺ levels in thrombocytes (platelets) using flow cytometry. This methodology serves as an in vitro experimental model for investigating the mechanisms of action of anti-thrombocyte medications.researchgate.netnih.govmdpi.comresearchgate.net

Table 1: this compound Properties in Platelet Studies

PropertyValueReference
Excitation Wavelength (λex)506 nm thieme-connect.com
Emission Wavelength (λem)526 nm thieme-connect.com
Dissociation Constant (Kd) for Ca²⁺ (at 37°C)864 nM ashpublications.orgresearchgate.net
Recommended Concentration for Platelet Loading2 µM (for 60 min at RT) thieme-connect.com
Effect of Probenecid (B1678239)Essential for good signals by preventing leakage researchgate.net

Note: The Kd value for Fluo-3 can be temperature-dependent. researchgate.net

For instance, studies have demonstrated that acetylsalicylic acid (aspirin), a common anti-thrombocyte medication, inhibits thrombin-induced increases in cytoplasmic Ca²⁺ in thrombocytes, a phenomenon quantified using this compound. researchgate.netnih.govresearchgate.net this compound has also been utilized to monitor changes in intracellular free calcium mobilization in platelets stimulated by various agonists, including epinephrine, convulxin, and thrombin, providing insights into platelet activation and procoagulant activity. thieme-connect.comashpublications.orgmdpi.com Research has also employed this compound to study sequential cytoplasmic calcium signals that occur during platelet interactions with immobilized von Willebrand factor (VWF) under flow conditions, revealing distinct Ca²⁺ elevations linked to the activation of integrin αIIbβ3. ashpublications.org

Emerging Research Directions and Future Perspectives

Development of Next-Generation Fluo Dyes with Enhanced Properties

The development of next-generation Fluo dyes aims to address the limitations of earlier indicators like Fluo-3, such as relatively weak signals and certain dye-loading challenges. Fluo-4, an improved version of Fluo-3, exemplifies this progression, featuring two chlorine substituents replaced by fluorines. This modification results in increased fluorescence excitation at 488 nm, leading to higher signal levels, faster loading, and enhanced brightness at equivalent concentrations compared to Fluo-3. windows.net

Further advancements include dyes like Cal-520 AM, which offers significantly improved signal-to-noise ratios and reduced cellular leakage compared to Fluo-3 AM and Fluo-4 AM. Cal-520 AM also exhibits increased stability of its AM ester bond, enhancing cytosolic localization and retention, and is less susceptible to efflux by organic anion transporters, often negating the need for co-administration of probenecid (B1678239). It maintains the advantageous 488 nm excitation compatibility and a substantial fluorescence increase upon Ca²⁺ binding, with an estimated K for Ca²⁺ of 320 nM.

Other next-generation indicators include Fluo-2, which shares spectral properties with Fluo-4 but boasts superior loading in many cell types and a slightly higher Ca²⁺ affinity (K of 290 nM). Fluo-Gold represents another advancement, offering a red-shifted excitation (525 nm) and emission (550 nm) that enables multiplexing with green fluorescent proteins or indicators, minimizing spectral interference.

General trends in the development of next-generation fluorophores emphasize enhanced brightness, improved photostability, and advanced single-molecule photoswitching and photoactivation capabilities. Strategies to achieve these improvements involve optimizing conjugated core structures, incorporating rigidifying elements like azetidine (B1206935) rings to minimize non-radiative decay, and utilizing deuterium (B1214612) incorporation to reduce vibrational quenching, thereby extending fluorescence lifetime and enhancing brightness.

Table 1: Properties of Fluo Dyes and Next-Generation Indicators

Indicator NameExcitation (nm)Emission (nm)K for Ca²⁺ (nM)Key Feature(s)
Fluo-3506526390Visible light excitation, large fluorescence increase upon Ca²⁺ binding nih.govaatbio.com
Fluo-4494516355Improved brightness and faster loading than Fluo-3, 488 nm excitation windows.net
Fluo-2490515290Superior loading, similar spectra to Fluo-4, higher Ca²⁺ affinity
Fluo-5NNot specifiedNot specifiedLow affinitySuitable for high Ca²⁺ concentrations (e.g., ER/SR lumen)
Fluo-Gold525550400Red-shifted, enables multiplexing
Cal-520492514320Improved signal-to-noise, better retention, probenecid-free assays

Integration with Advanced Imaging Technologies

Fluo-3 and its derivatives are widely integrated with advanced imaging technologies to visualize complex cellular processes. These indicators are compatible with various microscopy platforms, including confocal laser scanning microscopy, which is commonly used to measure Ca²⁺ inside living cells and detect microscopic Ca²⁺ release events. nih.govaatbio.com Furthermore, Fluo-3 and its successors, such as Fluo-4 and Fluo-5, have been extensively employed in two-photon excitation microscopy, enabling deeper tissue penetration and reduced phototoxicity. nih.gov

Beyond traditional confocal setups, Fluo-3 AM and Fluo-4 AM are also utilized with advanced techniques like Structured Illumination Microscopy (SIM) and spinning disk microscopy, which offer improved speed and resolution for live-cell imaging. The ongoing demand for next-generation fluorophores with enhanced photostability and advanced photoswitching capabilities is driven by the requirements of single-molecule biophysics and super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) microscopy and STORM (Stochastic Optical Reconstruction Microscopy).

Novel Methodological Approaches for Overcoming Current Limitations

Despite their widespread use, fluorescent calcium indicators like Fluo-3 AM present several challenges that researchers are actively addressing through novel methodological approaches.

One significant limitation is the active efflux of Fluo-3 AM and other BAPTA-based indicators from cells by organic anion transporters. To counteract this, the organic anion transporter inhibitor Probenecid is frequently co-administered to slow the rate of dye efflux, thereby improving dye retention and signal stability for longer experimental durations. nih.govaatbio.com However, newer dyes like Cal-520 AM have been engineered to be less affected by these transporters, often eliminating the need for probenecid.

Another challenge is the relatively low water solubility of Fluo-3 AM, which can hinder efficient cell loading. To overcome this, mild detergents such as Pluronic® F-127 are commonly used as dispersing agents to facilitate dye entry into cells. nih.govaatbio.com

Quantitative measurement of intracellular Ca²⁺ using non-ratiometric dyes like Fluo-3 can be complex due to their sensitivity to environmental factors such as pH, ionic strength, and surrounding protein environments, which can alter their fluorescent properties. To mitigate these issues, it is recommended to simultaneously collect information on both Ca²⁺-dependent fluorescence and probe concentration. Ratiometric dyes, while requiring more complex instrumentation and data manipulation, offer a more robust approach for quantitative Ca²⁺ measurements as they can correct for variations in dye loading, photobleaching, and focal plane shifts.

High-affinity indicators like Fluo-3 can become saturated at high intracellular Ca²⁺ concentrations, particularly during large Ca²⁺ release events from internal stores such as the sarcoplasmic reticulum (SR). To measure Ca²⁺ in compartments with higher concentrations, lower-affinity dyes, such as Fluo-5N, are employed. Furthermore, the interference from heavy metal cations (e.g., Mn²⁺, Zn²⁺, Pb²⁺), which BAPTA-based indicators bind with higher affinity than Ca²⁺, can be controlled using heavy metal-selective chelators like TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine).

Beyond chemical modifications, novel approaches also include the use of genetically encoded calcium indicators (GECIs) and optogenetic proteins. These tools allow cells to express the reporter themselves, thereby overcoming some of the limitations associated with the intracellular loading of exogenous synthetic probes and enabling cell-selective and wavelength-specific control and analysis.

Fixation Techniques for Downstream Immunofluorescence and Immunohistochemistry Studies

The ability to fix cells or tissues after calcium imaging is crucial for subsequent immunofluorescence (IF) and immunohistochemistry (IHC) studies, allowing for the correlation of Ca²⁺ dynamics with protein localization and expression. BAPTA-based calcium indicators, including Fluo-3 and Fluo-4, have been shown to be fixable in situ using carbodiimide (B86325) crosslinkers such as EDC/EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This fixation method is valuable for preserving the cellular context for downstream immunolabeling. nih.gov

Common fixatives used in IF and IHC include paraformaldehyde (PFA), which effectively preserves cellular structure and protein antigens. Typically, PFA fixation is performed at a 4% concentration for 10-30 minutes at room temperature or overnight at 4°C. Methanol can also be used, particularly for permeabilizing cells, although it may lead to some protein denaturation. Glutaraldehyde is another fixative option, but its inherent fluorescence can interfere with immunofluorescence signals.

A key consideration when combining calcium imaging with immunocytochemistry is the potential for spectral overlap between the emission of the calcium indicator and the fluorophores used for antibody labeling. Careful selection of dyes and imaging filters is necessary to minimize such interference and ensure accurate signal detection.

Q & A

Q. How can batch-to-batch variability in this compound dye performance be controlled in longitudinal studies?

  • Methodological Answer : Standardize dye aliquots (lyophilized vs. solubilized) and storage conditions (-80°C, desiccated). Include internal controls (e.g., KCl depolarization) in each experiment. Use lot-specific calibration curves and report batch numbers in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.